Strategic Utilization of N-(3-aminopropyl)-N-ethylcyclohexanamine in Drug Discovery and Materials Science
Strategic Utilization of N-(3-aminopropyl)-N-ethylcyclohexanamine in Drug Discovery and Materials Science
Executive Summary
In the realm of modern medicinal chemistry and lipid nanotechnology, the strategic deployment of bifunctional aliphatic amines is critical for tuning pharmacokinetic profiles and material properties. N-(3-aminopropyl)-N-ethylcyclohexanamine (CAS: 91336-68-4)[1] represents a highly versatile, orthogonal building block. Featuring a highly nucleophilic primary amine separated by a stable three-carbon spacer from a sterically hindered, basic tertiary amine, this compound allows scientists to execute regioselective couplings without the need for complex protecting-group strategies.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. Here, we will dissect the causality behind its structural design, explore its proven applications in viral and kinase inhibitor scaffolds, and provide self-validating experimental protocols for its integration into your workflows.
Physicochemical Profiling & Structural Dynamics
The utility of N-(3-aminopropyl)-N-ethylcyclohexanamine is rooted in its highly differentiated nitrogen centers. The primary amine acts as the reactive anchor, while the N-ethyl-N-cyclohexyl moiety serves as a tunable pharmacokinetic modifier.
Table 1: Quantitative Physicochemical Profile
| Property | Value | Causality / Implication in Design |
| CAS Number | 91336-68-4[2] | Unique identifier for procurement and regulatory tracking. |
| Molecular Weight | 184.32 g/mol [2] | Low molecular weight ensures minimal penalty to total ligand efficiency when appended to a larger drug scaffold. |
| SMILES | CCN(CCCN)C1CCCCC1[3] | Defines the 3-carbon spacer, which prevents the intramolecular aziridinium cyclization commonly seen in 2-carbon (ethyl) linkers. |
| pKa (Tertiary Amine) | ~11.1 (Predicted based on core)[4] | Ensures the moiety remains protonated at physiological pH (7.4), acting as a potent solubilizing group in solvent-exposed protein pockets. |
| H-Bond Donors | 2 | Located exclusively on the primary amine, enabling targeted hydrogen bonding or reactivity for coupling. |
Structural Causality: Why choose an N-ethyl-N-cyclohexyl group over a simple N,N-dimethyl group? The bulky cyclohexyl ring provides significant steric shielding, which severely limits rapid N-dealkylation by Cytochrome P450 enzymes—a common metabolic liability in drug development[5][6]. The ethyl group provides just enough rotational flexibility to optimize binding interactions without introducing the extreme lipophilicity and rigidity of a dicyclohexyl system.
Orthogonal Reactivity & Mechanistic Pathways
The stark contrast in nucleophilicity between the primary and tertiary amines allows for highly selective chemical workflows. The diagram below maps the orthogonal pathways utilized in both small-molecule drug discovery and lipid nanoparticle (LNP) engineering.
Fig 1: Orthogonal reactivity pathways of N-(3-aminopropyl)-N-ethylcyclohexanamine.
Strategic Applications in Drug Development
Viral and Kinase Inhibitor Scaffolds
The bulky N-ethylcyclohexanamine moiety has been strategically employed in the development of viral inhibitors. For instance, in the optimization of quinoxalin-2(1H)-one derivatives targeting the Hepatitis C Virus (HCV), researchers found that the steric hindrance of the N-ethylcyclohexanamine group dictates the binding conformation within the active site, heavily influencing antiviral efficacy[5].
Furthermore, this structural motif has been utilized in the synthesis of novel SLIT2/ROBO1 pathway inhibitors (e.g., DEL-S1) discovered via DNA-encoded libraries. In these applications, the physicochemical properties of the bulky amine contributed directly to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and enhanced CNS permeability[6].
Triazine Scaffold Functionalization
In the synthesis of functionalized 1,3,5-triazines—a privileged scaffold in oncology and materials science—N-ethylcyclohexanamine derivatives act as critical building blocks. The steric bulk of the tertiary amine allows for controlled, sequential nucleophilic aromatic substitution (SNAr) on cyanuric chloride. Because the tertiary amine is non-nucleophilic, the primary amine reacts cleanly without risk of cross-linking or over-substitution[7].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality of each reagent choice is explicitly defined.
Protocol A: Regioselective SNAr Coupling to a Heterocyclic Core
Objective: Couple the primary amine of N-(3-aminopropyl)-N-ethylcyclohexanamine to a heteroaryl chloride (e.g., cyanuric chloride) while leaving the tertiary amine intact[7].
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Preparation: Dissolve 1.0 eq of the heteroaryl chloride in anhydrous THF (0.1 M) under an inert argon atmosphere.
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Base Addition: Add 2.0 eq of N,N-diisopropylethylamine (DIPEA).
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Causality: DIPEA acts as a non-nucleophilic proton sink to neutralize the HCl byproduct, preventing the premature protonation and deactivation of the highly nucleophilic primary amine reactant.
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Reagent Addition: Cool the reaction vessel to 0°C. Dropwise add 1.05 eq of N-(3-aminopropyl)-N-ethylcyclohexanamine[8].
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Causality: The low temperature and slow addition kinetically favor mono-substitution. The tertiary amine is sterically precluded from reacting, ensuring absolute regioselectivity.
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Self-Validation Check: Monitor via LC-MS. The reaction is self-validating; if the temperature control fails and exceeds 0°C too early, distinct di-substitution mass peaks will appear, indicating a failure in kinetic control.
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Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, and purify via reverse-phase HPLC.
Protocol B: Reductive Amination for Ionizable Lipid Synthesis
Objective: Synthesize an ionizable lipid for LNP formulation by attaching hydrophobic tails exclusively to the primary amine.
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Imine Formation: Combine 1.0 eq of N-(3-aminopropyl)-N-ethylcyclohexanamine with 2.2 eq of a long-chain aldehyde (e.g., hexadecanal) in anhydrous ethanol. Stir at room temperature for 2 hours.
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Causality: The primary amine selectively forms a Schiff base (imine) with the aldehyde. The tertiary amine lacks the necessary protons to form an imine, protecting it inherently.
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Reduction: Add 2.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)3) and stir for 12 hours.
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Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the imine to a secondary, and subsequently tertiary, amine without reducing other sensitive functional groups.
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Self-Validation Check: Perform a Ninhydrin stain on a TLC plate. The disappearance of the primary amine (absence of a purple spot upon heating) validates complete conversion.
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Purification: Isolate the resulting ionizable lipid via flash column chromatography using a DCM/MeOH gradient.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. CAS:91336-68-4, N-(3-Aminopropyl)-N-ethylcyclohexanamine-毕得医药 [bidepharm.com]
- 3. CAS:91336-68-4, N-(3-Aminopropyl)-N-ethylcyclohexanamine-毕得医药 [bidepharm.com]
- 4. Page loading... [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. evitachem.com [evitachem.com]
